4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
説明
4-{1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a benzodiazolyl-pyrrolidinone hybrid compound featuring a 2-methylphenoxypropyl chain and a 3-methylphenyl substituent. Its structure combines a benzodiazole core linked to a pyrrolidin-2-one ring, with hydroxy and aromatic ether substituents. The hydroxypropyl group may enhance solubility, while the 2-methylphenoxy moiety could influence steric and electronic properties compared to para-substituted analogs .
特性
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-8-7-10-22(14-19)30-16-21(15-27(30)33)28-29-24-11-4-5-12-25(24)31(28)17-23(32)18-34-26-13-6-3-9-20(26)2/h3-14,21,23,32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFZRLXARSAAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by the introduction of the phenoxy group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and other biomedical applications.
Medicine: Its unique structure could be explored for therapeutic uses, such as targeting specific molecular pathways in diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Key Observations:
Synthetic Efficiency : Compound 19 (52% yield) demonstrates higher synthetic feasibility than compound 25 (9% yield), likely due to steric hindrance from the trifluoromethyl group in the latter . The target compound’s synthesis may face challenges if electron-withdrawing or bulky groups are introduced.
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in compound 25 reduces yield and melting point, suggesting destabilization of the crystal lattice . Positional Isomerism: The 2-methylphenoxy group in the target compound (ortho-substituted) may confer different steric and electronic properties compared to the 3-methylphenoxy (meta) analog in . Hydrogen Bonding: Hydroxypropyl and benzodiazole groups (as in the target compound and ) facilitate hydrogen bonding, improving crystallinity and solubility.
Physicochemical and Functional Insights
- Melting Points : Higher melting points (e.g., 248–250°C for compound 19) correlate with symmetric substituents (4-propylphenyl) and strong intermolecular interactions . The target compound’s melting point could similarly depend on its aromatic substitution pattern.
- Crystallinity: The Schiff base derivative in exhibits excellent crystallinity (R factor = 0.055), attributed to planar benzodiazole and phenol moieties. This suggests the target compound may also form stable crystals if synthesized.
- Bioactivity Implications : While direct data are lacking, trifluoromethyl groups (as in compound 25) often enhance metabolic stability and binding affinity in drug discovery, whereas methoxy groups (as in ) may modulate lipophilicity .
Research Tools and Methodologies
- Structural Analysis : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, as seen in the crystallographic data for . This tool could aid in resolving the target compound’s structure .
- Lumping Strategy: Grouping structurally similar compounds (e.g., benzodiazoles, pyrrolidinones) can streamline SAR studies, as demonstrated in .
生物活性
The compound 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic molecule that features a unique combination of a benzodiazole ring, a pyrrolidinone moiety, and various phenolic substituents. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O3 |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one |
| InChI Key | UZKFYCHQPOCADG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group and the benzodiazole ring play crucial roles in binding to these targets, while the phenyl and pyrrolidinone groups contribute to the stability and specificity of these interactions. The exact pathways involved are subject to ongoing research.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity: The presence of the hydroxy group may enhance its ability to scavenge free radicals, providing potential protective effects against oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating a role in modulating inflammatory responses.
- Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Antioxidant Activity:
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant agent . -
Anti-inflammatory Mechanism:
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its effectiveness in reducing inflammatory markers . -
Anticancer Efficacy:
A recent investigation into the cytotoxic effects on breast cancer cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodology :
- Substituent Selection : Varying substituents (e.g., 3-trifluoromethyl vs. 3-chloro benzaldehyde) significantly impacts yields, as demonstrated by 9% and 47% yields for compounds 25 and 29 , respectively .
- Reaction Conditions : Optimize temperature, solvent (e.g., MeOH for recrystallization), and stoichiometry. Cold water precipitation followed by recrystallization improves purity .
- Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 420.1573 for compound 25 ).
- Melting Point Analysis : Verify purity (e.g., mp 205–207°C for 25 ).
- NMR Spectroscopy : Assign proton environments and confirm regiochemistry (refer to analogues in and for structural comparisons ).
Q. What purification techniques are most effective for isolating this compound?
- Methodology :
- Recrystallization : Use methanol or ethanol for high-purity isolation, as seen in .
- Column Chromatography : Apply gradient elution (e.g., hexane/ethyl acetate) for complex mixtures (refer to for purity protocols ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?
- Methodology :
- Analog Synthesis : Introduce substituents at the benzodiazolyl or pyrrolidinone moieties (e.g., ’s trifluoromethyl and chloro derivatives ).
- Bioassays : Test analogues in target-specific assays (e.g., kinase inhibition, cytotoxicity) and correlate substituent effects with activity (as in ’s biological profiling ).
- Statistical Modeling : Use multivariate analysis to identify critical pharmacophores.
Q. How can computational modeling be integrated into the synthesis and optimization of this compound?
- Methodology :
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., ICReDD’s approach in ).
- Machine Learning : Train models on experimental data (e.g., yields, substituent effects) to predict optimal conditions .
- Molecular Dynamics : Simulate binding interactions to guide SAR (refer to ’s structural data ).
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodology :
- Comparative Analysis : Align experimental protocols (e.g., dosing, cell lines) to identify variables (as per ’s comparative frameworks ).
- Meta-Analysis : Aggregate data from multiple studies using statistical tools to assess reproducibility .
- Mechanistic Studies : Use knock-out models or isotopic labeling to validate target engagement.
Q. How can the stability and degradation pathways of this compound be assessed under various conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC (refer to ’s storage guidelines ).
- LC-MS/MS : Identify degradation products and propose pathways (e.g., hydrolysis of the pyrrolidin-2-one ring).
- Kinetic Modeling : Calculate shelf-life using Arrhenius equations.
Q. What methodologies are used for in-depth toxicity profiling?
- Methodology :
- In Vitro Assays : Assess hepatotoxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test) .
- In Vivo Studies : Conduct acute/chronic toxicity tests in rodent models, monitoring organ histopathology.
- ADME Profiling : Use radiolabeled compound to track absorption, distribution, and excretion (see ’s pharmacokinetic approaches ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
